D-Alanine-13C3 is a stable isotope-labeled form of D-Alanine, a non-essential amino acid that plays crucial roles in protein synthesis and various metabolic processes. The chemical formula for D-Alanine-13C3 is C3H7NO2, where three carbon atoms are isotopically labeled with carbon-13. This labeling allows for enhanced tracking and analysis in biochemical studies, particularly in metabolic pathways and interactions within biological systems.
These reactions are essential for understanding its role in metabolic pathways and its behavior in biological systems .
D-Alanine is known for several biological activities:
The isotopic labeling with carbon-13 allows researchers to trace its metabolic fate and interactions more accurately in biological studies .
D-Alanine-13C3 can be synthesized through several methods:
D-Alanine-13C3 has several applications across various fields:
These applications leverage the unique properties of the carbon-13 isotope for enhanced analytical precision .
Interaction studies involving D-Alanine-13C3 focus on its role within biological systems:
These studies provide insights into how D-Alanine functions at a molecular level within living organisms.
D-Alanine-13C3 shares similarities with other amino acids and their isotopically labeled forms. Here are some comparable compounds:
Compound | Chemical Formula | Key Differences |
---|---|---|
L-Alanine | C3H7NO2 | L-isomer; involved primarily in protein synthesis. |
Glycine | C2H5NO2 | Simplest amino acid; no chiral center. |
L-Leucine | C6H13NO2 | Branched-chain amino acid; essential nutrient. |
D-Valine | C5H11NO2 | Another branched-chain amino acid; important for muscle metabolism. |
D-Alanine-13C3's unique labeling allows for specific tracking in metabolic studies, differentiating it from its non-labeled counterparts and other amino acids .
D-Alanine-¹³C₃ [(2R)-2-amino(1,2,3-¹³C₃)propanoic acid] retains the chiral configuration of natural D-alanine, with a carboxyl group (-COOH), an amino group (-NH₂), and a methyl side chain (-CH₃). The isotopic labeling specifically replaces all three carbon atoms with ¹³C, resulting in a molecular formula of ¹³C₃H₇NO₂ and a molecular weight of 92.072 g/mol. The ¹³C enrichment (≥99 atom%) minimizes natural abundance interference, enhancing sensitivity in NMR and MS analyses.
Table 1: Key Structural Properties of D-Alanine-¹³C₃
Property | Value |
---|---|
Molecular Formula | ¹³C₃H₇NO₂ |
Molecular Weight | 92.072 g/mol |
IUPAC Name | (2R)-2-amino(1,2,3-¹³C₃)propanoic acid |
Isotopic Purity | ≥99 atom% ¹³C |
Chiral Configuration | R (D-enantiomer) |
The synthesis of D-alanine-¹³C₃ involves two primary strategies:
Table 2: Comparison of Synthesis Methods
Method | Yield | Purity | Cost Efficiency |
---|---|---|---|
Chemical Synthesis | 60-70% | ≥98% | Moderate |
Microbial Fermentation | 80-90% | ≥99% | High |
The use of ¹³C-labeled amino acids began in the 1970s with studies on photosynthetic organisms like Spirulina platensis, which incorporated ¹³CO₂ into amino acids for metabolic tracing. D-Alanine-¹³C₃ gained prominence in the 1990s as NMR technology advanced, allowing real-time tracking of bacterial peptidoglycan synthesis and neurotransmitter cycling in mammalian brains. The 2000s saw hyperpolarized ¹³C-MRI applications, where D-alanine-¹³C₃ enabled non-invasive imaging of renal D-amino acid oxidase activity in vivo. Recent innovations include CRISPR-engineered microbial platforms and solid-phase peptide synthesis, which streamline the production of multi-labeled analogs for proteomics.
Table 3: Key Metabolic Applications
D-Alanine-¹³C₃ is incorporated into bacterial cell walls to study cross-linking mechanisms via solid-state NMR. In human proteins, it aids in methyl-group labeling for analyzing large complexes like G-protein-coupled receptors.
Metabolomic profiling with D-alanine-¹³C₃ identifies Ddl as the primary target of D-cycloserine in M. tuberculosis, validating its use as a second-line tuberculosis drug. Additionally, isotopic tracing screens for novel DAO inhibitors in neurodegenerative diseases.